51-hydroxy ciguatoxin CTX3C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

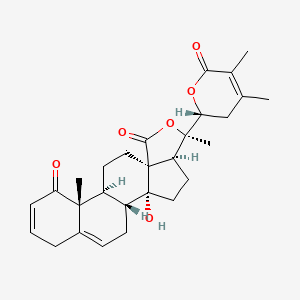

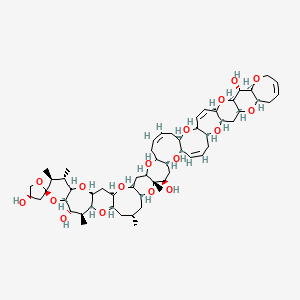

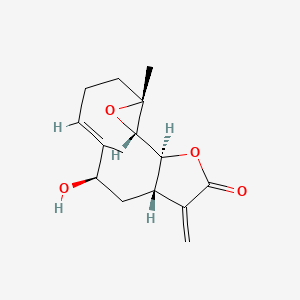

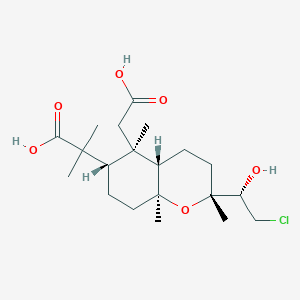

51-hydroxy ciguatoxin CTX3C is a ciguatoxin comprising a sequence of twelve trans-fused six-, seven-, eight- and nine-membered oxacycles and a spiro-fused hydroxytetrahydrofuran ring. It has a role as a metabolite.

Scientific Research Applications

Detection and Quantification in Contaminated Fish Ciguatoxins like CTX3C and 51-hydroxyCTX3C are major causes of ciguatera seafood poisoning. The development of monoclonal antibodies specific to these toxins has led to the establishment of sensitive detection methods such as sandwich enzyme-linked immunosorbent assay (ELISA). These assays are capable of detecting CTX3C and 51-hydroxyCTX3C at ppb levels without cross-reactivity to other marine toxins (Tsumuraya et al., 2010). Similarly, an electrochemical immunosensor has been developed for the sensitive and rapid detection of various CTXs, including 51-hydroxyCTX3C, in fish samples (Leonardo et al., 2020).

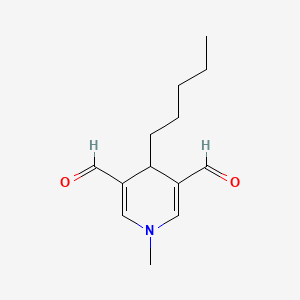

Synthesis and Supply for Biomedical Applications Efficient synthesis routes have been developed for fragments of ciguatoxin CTX3C and 51-hydroxyCTX3C. These advancements in synthesis techniques are crucial for providing sufficient quantities of these compounds for biomedical studies and potential therapeutic applications (Tatami et al., 2003).

Insights into Toxin Profiles Across Geographical Regions Studies have shown that identical toxin profiles, including the presence of 51-hydroxyCTX3C, exist in fish from both the Pacific and Indian Oceans. This challenges the traditional understanding of geographical classifications of CTXs and suggests a need to re-evaluate these classifications (Spielmeyer et al., 2022).

Understanding Toxin-Protein Interactions Research on the interaction between ciguatoxins and antibodies provides insights into how these toxins are recognized at the atomic level. Understanding this mechanism is essential for designing novel therapeutic agents and diagnostic reagents for detecting and targeting ciguatoxins (Ui et al., 2008).

Investigation of Ciguatoxin Accumulation in Marine Food Webs Experimental models involving dietary exposure of fish to ciguatoxin-producing microalgae demonstrate how CTXs, including CTX3C, accumulate in the marine food web. These studies are crucial for developing models of CTX uptake and understanding the implications for seafood safety (Clausing et al., 2018).

Exploring the Effects of Ciguatoxins on Neuronal Function Transcriptomic analysis of ciguatoxin-exposed cortical neurons helps identify significant changes in gene expression, contributing to our understanding of the neurological impact of ciguatoxins like CTX3C on human health (Rubiolo et al., 2018).

properties

Molecular Formula |

C57H82O17 |

|---|---|

Molecular Weight |

1039.2 g/mol |

IUPAC Name |

(1R,3S,3'S,4Z,7R,9S,11R,13S,19R,20R,21S,23R,26S,28R,30Z,33S,35R,37S,39R,41S,43R,44S,45S,46R,48S,49S,50S,51R,53S,55R,57R,59S,60R)-44,45,50,55,59-pentamethylspiro[2,8,12,18,22,27,34,38,42,47,52,58-dodecaoxadodecacyclo[31.28.0.03,28.07,26.09,23.011,21.013,19.035,59.037,57.039,53.041,51.043,48]henhexaconta-4,15,24,30-tetraene-46,5'-oxolane]-3',20,49,60-tetrol |

InChI |

InChI=1S/C57H82O17/c1-27-19-39-41(22-45-51(71-39)29(3)49(60)55-52(72-45)28(2)30(4)57(74-55)25-31(58)26-63-57)68-43-24-48-56(5,73-44(43)20-27)47(59)23-42-35(69-48)12-7-6-11-32-33(66-42)14-10-15-34-36(64-32)16-17-37-40(65-34)21-46-54(70-37)50(61)53-38(67-46)13-8-9-18-62-53/h6-10,14,16-17,27-55,58-61H,11-13,15,18-26H2,1-5H3/b7-6-,14-10-/t27-,28+,29+,30+,31+,32-,33+,34-,35+,36+,37-,38+,39+,40+,41-,42-,43+,44-,45+,46-,47-,48-,49+,50-,51-,52-,53+,54-,55+,56+,57-/m1/s1 |

InChI Key |

ZTZIBNUSGFFVMD-UWUFDLAESA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H](C[C@H]3[C@H](O2)[C@H]([C@@H]([C@H]4[C@H](O3)[C@H]([C@@H]([C@]5(O4)C[C@@H](CO5)O)C)C)O)C)O[C@H]6C[C@@H]7[C@]([C@@H](C[C@@H]8[C@@H](O7)C/C=C\C[C@@H]9[C@@H](O8)/C=C\C[C@@H]2[C@@H](O9)C=C[C@@H]3[C@@H](O2)C[C@@H]2[C@@H](O3)[C@@H]([C@@H]3[C@@H](O2)CC=CCO3)O)O)(O[C@@H]6C1)C |

Canonical SMILES |

CC1CC2C(CC3C(O2)C(C(C4C(O3)C(C(C5(O4)CC(CO5)O)C)C)O)C)OC6CC7C(C(CC8C(O7)CC=CCC9C(O8)C=CCC2C(O9)C=CC3C(O2)CC2C(O3)C(C3C(O2)CC=CCO3)O)O)(OC6C1)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-methoxyphenyl)-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B1258735.png)

![(1aR,4R,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene](/img/structure/B1258743.png)

![4-{[(2S,4S)-1-[2-(3-chloro-4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetyl]-4-fluoropyrrolidin-2-yl]methoxy}benzoic acid](/img/structure/B1258747.png)

![(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B1258748.png)